molecular formula C16H23NO4S B3017694 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methoxybenzamide CAS No. 898425-02-0

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methoxybenzamide

Cat. No.: B3017694
CAS No.: 898425-02-0
M. Wt: 325.42
InChI Key: DSMKUUCWOSCXSK-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methoxybenzamide is an organic compound that belongs to the class of thieno[2,3-d]pyrimidinedione derivatives. This compound has garnered attention due to its potential biological activity and diverse applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methoxybenzamide typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: The initial step involves the formation of the tetrahydrothiophene ring, which is achieved through a cyclization reaction.

    Oxidation: The tetrahydrothiophene ring is then oxidized to form the 1,1-dioxide derivative.

    Amide Formation: The final step involves the formation of the amide bond between the 1,1-dioxidotetrahydrothiophene and the 3-methoxybenzamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo further oxidation reactions, potentially altering its biological activity.

    Reduction: Reduction reactions can convert the 1,1-dioxide group back to the tetrahydrothiophene ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may regenerate the tetrahydrothiophene ring.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various cellular pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving potassium channels.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also target GIRK channels and have similar biological activities.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide:

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications compared to other similar compounds.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-methoxy-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-12(2)10-17(14-7-8-22(19,20)11-14)16(18)13-5-4-6-15(9-13)21-3/h4-6,9,12,14H,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMKUUCWOSCXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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